2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNGVXYLYQSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, TCA serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for generating derivatives with tailored properties. For example:
- Oxidation : TCA can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to yield more saturated thiazolidine derivatives.
- Substitution : TCA can participate in nucleophilic substitution reactions.
Biology
TCA has been extensively studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : In vitro studies have demonstrated TCA's effectiveness against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for survival.
- Anti-inflammatory Effects : Research indicates that TCA inhibits enzymes involved in inflammatory pathways (e.g., cyclooxygenase and lipoxygenase), suggesting its potential therapeutic applications in conditions characterized by chronic inflammation .
Medicine
Ongoing research is exploring TCA's potential as a therapeutic agent for various diseases. Its mechanisms of action include enzyme inhibition and modulation of receptor activity, which could lead to new treatments for inflammatory diseases and infections.
Industrial Applications
In the industrial sector, TCA is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations, enhancing product performance in applications ranging from pharmaceuticals to agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of TCA against Staphylococcus aureus and Escherichia coli. Results indicated that TCA exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research investigated the anti-inflammatory effects of TCA in a murine model of arthritis. The findings revealed that TCA treatment significantly reduced inflammation markers and joint swelling, highlighting its therapeutic potential in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares the substituents, molecular weights, and key physicochemical properties of 2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid with structurally related compounds:
*Calculated molecular weight based on formula.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Thiazolidin-4-ones with aryl substituents (e.g., phenyl, 4-fluorophenyl) show moderate AChE inhibition (IC₅₀ ~10–50 µM), attributed to π-π stacking interactions with the enzyme’s active site . The isopropyl analog may exhibit weaker inhibition due to reduced aromaticity.
- Tyrosinase Inhibition : 2-(Substituted phenyl) analogs (e.g., 2-hydroxyphenyl, 4-methoxyphenyl) demonstrate tyrosinase inhibitory activity (IC₅₀ ~20–80 µM), with hydroxyl groups enhancing metal chelation in the enzyme’s active site .
Anticancer Potential
- The L-arabino-tetrahydroxybutyl derivative (CAS 342385-52-8) inhibits proliferation of neoplastic cells by disrupting redox balance, with IC₅₀ values in the low micromolar range .
Key Research Findings
Substituent Effects on Bioactivity :
- Aryl groups (e.g., phenyl, fluorophenyl) enhance enzyme inhibition due to planar structures facilitating target binding, while alkyl groups (e.g., isopropyl) may improve metabolic stability .
- Hydrophilic substituents (e.g., hydroxyl, tetrahydroxybutyl) increase water solubility but reduce membrane permeability .
Structure-Activity Relationship (SAR) :
Biological Activity
2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anti-inflammatory effects. The following sections will provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidine ring with a carboxylic acid group and an isopropyl substituent. Its molecular formula is and it has a molecular weight of approximately 175.25 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Cellular Interaction : It can modulate receptor activity, affecting signaling pathways that regulate inflammation and immune responses .
Research Findings and Case Studies
Recent Developments
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the thiazolidine ring have been investigated for improved efficacy against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, and how is purification achieved?
The compound is typically synthesized via a condensation reaction between L-cysteine hydrochloride and ketones or aldehydes under basic conditions. For example, derivatives are prepared by reacting L-cysteine hydrochloride with substituted ketones in a 1:1.1 molar ratio in a water-ethanol solvent system. After stirring at room temperature for 6 hours, the product is isolated via filtration and purified using silica gel column chromatography (n-hexane:ethyl acetate, 3:1) . Note: While this method is standard, one cited study was retracted; cross-validate protocols with recent literature.
Q. Which physicochemical properties are critical for characterizing this compound, and how are they measured?
Key properties include:
- LogP (2.566): Indicates lipophilicity, measured via reverse-phase HPLC or computational modeling.
- Melting point (175–177°C): Determined using differential scanning calorimetry (DSC).
- PSA (74.63 Ų): Calculated using fragment-based methods to predict membrane permeability . These parameters are essential for assessing solubility, stability, and bioavailability in drug discovery.
Q. What in vitro assays are used to evaluate the antimicrobial activity of thiazolidine derivatives?
Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., B. subtilis, P. aeruginosa). For example, nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)- analogs) show enhanced activity due to electron-withdrawing effects, with MICs comparable to ciprofloxacin (Table 1, ).
Advanced Research Questions
Q. How do substituent positions (ortho, meta, para) on the aryl group influence antimicrobial activity?
Substituent effects follow the trend p-NO₂ > m-NO₂ > o-NO₂ , as para-nitro groups maximize electron withdrawal, enhancing interactions with bacterial enzymes like dihydrofolate reductase. Chlorine substituents (e.g., 4-chlorophenyl) also improve activity but require optimization to balance hydrophobicity and target binding .
Q. What analytical challenges arise in detecting thiazolidine derivatives in complex matrices, and how are they addressed?
Bound-state forms (e.g., 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid in beer) can hydrolyze during distillation, generating artifact aldehydes. To mitigate this, use gentle extraction methods (e.g., solid-phase microextraction) and validate results with LC-MS/MS to distinguish intact compounds from degradation products .
Q. How are in vivo pharmacological studies designed to evaluate thiazolidine derivatives, and what controls are necessary?
In vivo studies typically involve:
- Group allocation : Rats (n=16/group) divided into control, positive control (e.g., ciprofloxacin), and test compound groups.
- Dosage : Based on preliminary in vitro IC₅₀ values, administered intraperitoneally or orally.
- Endpoints : Inflammation markers (e.g., TNF-α) or bacterial load reduction. Retracted studies highlight the need for rigorous replication and third-party validation of results .
Q. Which computational strategies predict the binding affinity of thiazolidine derivatives to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like penicillin-binding proteins. For example, the N-H group in thiazolidines forms hydrogen bonds with active-site residues, as confirmed by FT-IR peaks at 1571–1580 cm⁻¹ .
Q. How do structural modifications (e.g., propan-2-yl vs. aryl groups) impact metabolic stability?
Bulky substituents like propan-2-yl reduce cytochrome P450-mediated oxidation, enhancing half-life. Compare metabolic profiles using liver microsome assays and LC-HRMS to identify major metabolites .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
